molecular formula C11H20S B12914743 1-(Butylsulfanyl)cyclohept-1-ene CAS No. 121720-67-0

1-(Butylsulfanyl)cyclohept-1-ene

Cat. No.: B12914743
CAS No.: 121720-67-0
M. Wt: 184.34 g/mol
InChI Key: DHIUIFOPYGKXAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl(cyclohept-1-en-1-yl)sulfane is an organic compound that features a butyl group attached to a cycloheptene ring through a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl(cyclohept-1-en-1-yl)sulfane typically involves the reaction of cycloheptene with butyl thiol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Cycloheptene+Butyl thiolCatalystButyl(cyclohept-1-en-1-yl)sulfane\text{Cycloheptene} + \text{Butyl thiol} \xrightarrow{\text{Catalyst}} \text{Butyl(cyclohept-1-en-1-yl)sulfane} Cycloheptene+Butyl thiolCatalyst​Butyl(cyclohept-1-en-1-yl)sulfane

Industrial Production Methods

In an industrial setting, the production of butyl(cyclohept-1-en-1-yl)sulfane may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Butyl(cyclohept-1-en-1-yl)sulfane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The butyl group or the cycloheptene ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding thiol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Butyl(cyclohept-1-en-1-yl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butyl(cyclohept-1-en-1-yl)sulfane involves its interaction with molecular targets through the sulfur atom. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptene: A simple cycloalkene with similar ring structure but without the sulfur atom.

    Butyl thiol: A thiol compound with a butyl group but lacking the cycloheptene ring.

    Sulfoxides and Sulfones: Oxidized derivatives of butyl(cyclohept-1-en-1-yl)sulfane.

Uniqueness

Butyl(cyclohept-1-en-1-yl)sulfane is unique due to the combination of the cycloheptene ring and the sulfur atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and research.

Properties

CAS No.

121720-67-0

Molecular Formula

C11H20S

Molecular Weight

184.34 g/mol

IUPAC Name

1-butylsulfanylcycloheptene

InChI

InChI=1S/C11H20S/c1-2-3-10-12-11-8-6-4-5-7-9-11/h8H,2-7,9-10H2,1H3

InChI Key

DHIUIFOPYGKXAF-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=CCCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.